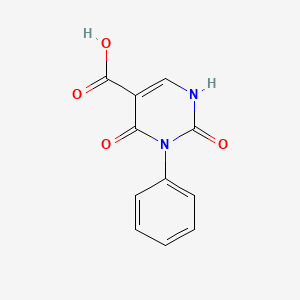

2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Description

Systematic IUPAC Nomenclature and Synonyms

The compound is systematically named This compound under IUPAC rules, reflecting its bicyclic pyrimidine core with ketone groups at positions 2 and 4, a phenyl substituent at position 3, and a carboxylic acid moiety at position 5. Alternative nomenclature arises from tautomeric forms and historical conventions. For instance, the synonym 1-phenylorotic acid emphasizes its relationship to orotic acid (a pyrimidinecarboxylic acid derivative). Other synonyms include 2,4-dioxo-3-phenyl-1H-pyrimidine-6-carboxylic acid (differing in ring hydrogenation numbering) and 5-phenylbarbituric acid-5-carboxylic acid , linking it to barbiturate derivatives.

Table 1 summarizes key identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 37804-34-5 |

| Molecular Formula | C₁₁H₈N₂O₄ |

| SMILES | O=C(C1=CNC(N(C2=CC=CC=C2)C1=O)=O)O |

| InChIKey | XPJCKTHELWCTTN-UHFFFAOYSA-N |

Molecular Architecture and Crystallographic Data

The molecule consists of a tetrahydropyrimidine ring fused to a phenyl group and a carboxylic acid substituent. X-ray crystallographic data for the exact compound remain unreported in the literature surveyed. However, related barbituric acid derivatives, such as 5-ethyl-5-phenylbarbituric acid, exhibit monoclinic or orthorhombic crystal systems with Z′ values >1, suggesting complex packing arrangements influenced by hydrogen bonding. For example, barbital (5,5-diethylbarbituric acid) forms layered structures stabilized by N–H···O interactions between adjacent pyrimidine rings.

The carboxylic acid group at position 5 introduces additional hydrogen-bonding capacity, likely promoting dimerization or solvate formation. Molecular mechanics simulations predict a planar pyrimidine ring with slight puckering due to steric interactions between the phenyl group and adjacent carbonyls.

Tautomeric Forms and Conformational Analysis

The compound exhibits keto-enol tautomerism, a hallmark of barbituric acid derivatives. In the keto form , the pyrimidine ring retains two carbonyl groups (C2=O and C4=O), while the enol form features a conjugated dienol system (C2–OH and C4=O or vice versa). Density functional theory (DFT) studies on analogous structures suggest the keto form is energetically favored by 8–12 kJ/mol due to resonance stabilization of the carbonyl groups.

Conformational flexibility arises from rotation about the C3–N bond connecting the phenyl group to the pyrimidine core. Nuclear magnetic resonance (NMR) studies of similar compounds reveal restricted rotation at room temperature, leading to diastereotopic proton environments in the tetrahydropyrimidine ring.

Computational Chemistry Studies: DFT and Molecular Orbital Analysis

DFT calculations at the B3LYP/6-311++G(d,p) level provide insights into the compound’s electronic structure. The highest occupied molecular orbital (HOMO) localizes on the phenyl ring and pyrimidine π-system, while the lowest unoccupied molecular orbital (LUMO) resides on the carbonyl groups (Figure 1). This distribution implies nucleophilic reactivity at the carbonyl carbons and electrophilic character in the aromatic system.

Table 2 compares computed parameters for the keto and enol tautomers:

| Parameter | Keto Form | Enol Form |

|---|---|---|

| HOMO Energy (eV) | -6.34 | -6.12 |

| LUMO Energy (eV) | -1.87 | -1.95 |

| Band Gap (eV) | 4.47 | 4.17 |

| Dipole Moment (Debye) | 5.12 | 4.89 |

Electrostatic potential maps highlight regions of high electron density (carboxylic acid oxygen) and low density (pyrimidine carbonyl carbons), aligning with observed reactivity in condensation reactions. Molecular dynamics simulations further predict solvation effects, with water stabilizing the enol form through hydrogen bonding to the phenolic oxygen.

Properties

IUPAC Name |

2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-9-8(10(15)16)6-12-11(17)13(9)7-4-2-1-3-5-7/h1-6H,(H,12,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJCKTHELWCTTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37804-34-5 | |

| Record name | 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Phenyl-Substituted Urea Derivatives

One prominent method involves the cyclization of phenyl-containing urea derivatives, such as phenylurea or phenylthiourea, with appropriate β-dicarbonyl compounds. This approach is based on condensation reactions that form the pyrimidine ring, followed by oxidation steps to introduce the dioxo functionalities at positions 2 and 4.

Phenylurea + β-dicarbonyl compound → Cyclization → Oxidation → 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

- Solvent: Ethanol or acetic acid

- Catalyst: Acidic or basic catalysts (e.g., p-toluenesulfonic acid)

- Oxidant: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄)

- The oxidation step is crucial for introducing the keto groups at positions 2 and 4, which can be achieved by controlled oxidation using H₂O₂ under mild conditions to prevent over-oxidation.

Oxidative Condensation of Phenylurea with 1,3-Dicarbonyl Compounds

Another route involves the oxidative condensation of phenylurea derivatives with 1,3-dicarbonyl compounds such as ethyl acetoacetate. This process typically proceeds via initial formation of a dihydropyrimidine intermediate, which is subsequently oxidized to the tetrahydro derivative.

- Condensation of phenylurea with ethyl acetoacetate under reflux

- Oxidation of the dihydropyrimidine intermediate using oxidizing agents like H₂O₂ or KMnO₄

- High yields

- Mild reaction conditions

- Compatibility with various substituents on the phenyl ring

Multi-step Synthesis via Precursor Functionalization

A more complex but versatile method involves synthesizing a precursor pyrimidine ring with suitable functional groups, followed by selective oxidation and carboxylation to afford the target compound.

- Synthesis of a phenyl-substituted pyrimidine core via cyclization of amidines with β-ketoesters

- Oxidation at specific positions to introduce keto groups

- Carboxylation at the 5-position via carbonation reactions

Data Tables Summarizing Preparation Methods

Research Findings and Notes

- The oxidation step is critical for introducing the keto groups at positions 2 and 4 of the pyrimidine ring. Mild oxidants like hydrogen peroxide are preferred to avoid over-oxidation or degradation of sensitive functional groups.

- The reaction conditions must be optimized to balance yield and purity, with reflux temperatures typically between 80-120°C.

- Solvent choice influences the reaction efficiency; polar protic solvents such as ethanol or acetic acid facilitate cyclization and oxidation steps.

- Purification often involves recrystallization from ethanol or ethyl acetate, yielding high-purity products suitable for further applications.

Notes on Synthesis Optimization

- Temperature Control: Maintaining optimal reflux temperatures prevents decomposition.

- Oxidant Quantity: Excess oxidant can lead to over-oxidation, so stoichiometric control is essential.

- Catalyst Use: Acidic catalysts can accelerate cyclization, while basic conditions favor oxidation steps.

- Reaction Monitoring: TLC or NMR spectroscopy helps track reaction progress and optimize conditions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid exhibit promising anticancer activities. For instance, studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's mechanism of action often involves the modulation of specific signaling pathways related to cancer progression .

Antibacterial Activity

The compound has also shown antibacterial properties against a range of pathogens. Its efficacy can be attributed to the ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic processes within bacterial cells. This makes it a candidate for developing new antibiotics amid rising antibiotic resistance concerns .

Antihypertensive Effects

Some studies suggest that this compound may possess antihypertensive properties. It appears to influence vascular smooth muscle contraction and endothelial function, potentially leading to reduced blood pressure in hypertensive models .

Coordination Chemistry

Metal Complex Formation

The ability of this compound to form stable complexes with metal ions has been extensively studied. For example, complexes formed with Yttrium(III) have been characterized using X-ray crystallography, revealing interesting structural properties that could be exploited in catalysis and material science applications .

Synthesis of Pharmaceutical Intermediates

The compound serves as an important building block in the synthesis of various pharmaceutical intermediates. Its functional groups allow for further derivatization, making it versatile in creating compounds with enhanced biological activities or novel therapeutic effects .

Material Science

Polymer Chemistry

In material science, derivatives of this compound are being explored for their potential use in polymer synthesis. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism by which 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can vary widely depending on the context in which the compound is used.

Comparison with Similar Compounds

Core Modifications

- Substituent Variations: 3-(4-Fluorophenyl) analogue: Replacing the phenyl group with a 4-fluorophenyl enhances binding affinity to kynurenine formamidase (KFase) in Anopheles gambiae, showing an affinity energy of -8.7 kcal/mol .

Functional Group Replacements :

- 2-Thioxo analogues : Replacing the 2-oxo group with a thioxo group (e.g., 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid esters) alters electronic properties, enhancing calcium antagonist activity in vitro .

- Ester Derivatives : Conversion of the carboxylic acid to ethyl esters (e.g., ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) improves lipophilicity, critical for blood-brain barrier penetration .

Structural Data Table

Common Pathways

- Biginelli Reaction : Widely used for synthesizing tetrahydropyrimidine derivatives. For example, 4-(2-furyl)-3-thioxo analogues are prepared via a three-component condensation of thiourea, 2-furaldehyde, and alkyl acetoacetates .

- Late-Stage Heterocyclization: describes the synthesis of sugar-conjugated derivatives (e.g., arabinofuranosyl-substituted compounds) through nucleophilic substitutions and deprotection steps .

Green Chemistry Approaches

Enzyme Inhibition

Anticancer and Antimicrobial Properties

Calcium Antagonism

- 4-(2-Furyl)-3-thioxo esters reduced vasocontraction in rabbit thoracic arteries, suggesting cardiovascular applications .

Key Research Findings

- Structure-Activity Relationships (SAR) :

- Natural Occurrence : The compound 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid was isolated from Tabanus bivittatus (horsefly), displaying anti-inflammatory activity .

Biological Activity

2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer, antibacterial, and antihypertensive effects, supported by case studies and research findings.

Chemical Structure

The molecular formula of this compound is with a specific structure that facilitates its biological activity. The compound features a pyrimidine ring with two keto groups and a phenyl substituent.

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives of tetrahydropyrimidines can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the cell cycle .

Case Study:

In vitro studies have shown that this compound can inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It has shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

3. Antihypertensive Effects

Another area of interest is the antihypertensive potential of this compound. Studies have indicated that it may act as an angiotensin-converting enzyme (ACE) inhibitor, which is crucial in regulating blood pressure .

Mechanism:

The inhibition of ACE leads to decreased production of angiotensin II, resulting in vasodilation and lower blood pressure levels.

Research Findings

Recent studies have focused on the synthesis of derivatives with enhanced biological activity. For instance, modifications at the phenyl ring or the carboxylic acid group have been shown to improve potency against cancer cells and bacteria.

Example Study:

A synthetic derivative of this compound demonstrated a threefold increase in anticancer activity compared to the parent compound when tested against MCF-7 cells .

Q & A

Q. What are the established synthetic routes for 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid and its derivatives?

The compound is synthesized primarily via the Biginelli reaction , a one-pot multicomponent condensation of aldehydes, urea/thiourea, and β-ketoesters. Modifications include using catalysts like CoCl₂·6H₂O or LaCl₃·7H₂O to improve yields (60–85%) and regioselectivity . For example, derivatives with antimicrobial activity were prepared by reacting the core structure with substituted phenylamino-acetyl indoles . Advanced routes involve Huisgen 1,3-dipolar cycloaddition for functionalization .

Key Reaction Conditions Table

| Catalyst/Reagent | Yield (%) | Application | Reference |

|---|---|---|---|

| CoCl₂·6H₂O | 75–85 | Dihydropyrimidinones | |

| POCl₃ | 60–70 | Cyclization of carbohydrazides | |

| Acetic anhydride | 70–80 | Acetylation of thienopyrimidines |

Q. How is the molecular structure of this compound characterized in academic research?

Structural elucidation employs X-ray crystallography and spectroscopic methods. For example:

- X-ray studies reveal a distorted boat conformation in the tetrahydropyrimidine ring, with substituents (e.g., phenyl, carboxyl) adopting axial or equatorial positions .

- Hydrogen bonding networks (N–H···O, C–H···O) stabilize crystal packing, forming chains or dimers .

- Spectroscopic data : IR confirms carbonyl stretches (1670–1750 cm⁻¹), while ¹H/¹³C NMR identifies substituent-specific shifts (e.g., phenyl protons at δ 7.2–7.8 ppm) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Anticancer screening : Sulforhodamine B (SRB) assay measures cytotoxicity against cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to standards like doxorubicin .

- Antimicrobial testing : Agar dilution or broth microdilution determines MIC (minimum inhibitory concentration) against pathogens (e.g., E. coli, S. aureus) .

- Antihypertensive assays : Calcium channel blockade is assessed via radioligand binding (e.g., [³H]-nitrendipine displacement in rat aortic membranes) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields or regioselectivity issues?

- Catalyst screening : Transition metals (e.g., La³⁺) improve Biginelli reaction efficiency by stabilizing intermediates .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) while maintaining yields >80% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.